(R)-(+)-Blebbistatin O-Benzoate
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Description
“®-(+)-Blebbistatin O-Benzoate” is a derivative of Blebbistatin . It is a selective inhibitor of non-muscle myosin II and blocks cell blebbing rapidly and reversibly. It also disrupts directed cell migration and cytokinesis in vertebrate cells .
Molecular Structure Analysis
The molecular formula of “®-(+)-Blebbistatin O-Benzoate” is C25H20N2O3 . Its molecular weight is 396.44 .Physical And Chemical Properties Analysis
“®-(+)-Blebbistatin O-Benzoate” appears as an orange solid . It has a high enantiomeric excess of 99.96% as determined by HPLC . Its melting point ranges from 163.0 to 164.0 °C . It is soluble in chloroform and methanol .Scientific Research Applications
Understanding Dual Use Research of Concern (DURC)
One important aspect of scientific research, especially when dealing with potent chemical compounds, is the awareness of Dual Use Research of Concern (DURC). DURC involves research that, while intended for beneficial purposes, could potentially be misapplied to pose threats to public health or security. This concept is crucial in drug development to mitigate unintended consequences and ensure research aligns with ethical standards and public safety (Ball, 2015).
Pharmacokinetics and Drug Safety
Pharmacokinetic studies are integral to understanding how drugs are metabolized and processed within the body. For instance, research on benzoic acid across different species provides insights into metabolic pathways, helping predict human responses to chemical exposures. Such studies are foundational in ensuring the safety and efficacy of new chemical entities, including those related to "(R)-(+)-Blebbistatin O-Benzoate" (Hoffman & Hanneman, 2017).
Exploring Chemical Compounds for Therapeutic Uses
The exploration of chemical scaffolds like benzimidazoles and benzoxaboroles illustrates the process of identifying and developing new therapeutic agents. These compounds, known for their antifungal, antibacterial, and anti-inflammatory properties, highlight the potential of chemical derivatives in medicinal chemistry. By understanding these frameworks, researchers can uncover new applications and therapeutic potentials for compounds like "(R)-(+)-Blebbistatin O-Benzoate" (Davidse, 1986); (Nocentini, Supuran, & Winum, 2018).
properties
IUPAC Name |
[(3aR)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIURMLAMQGRRU-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652449 |
Source
|
Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Blebbistatin O-Benzoate | |
CAS RN |
1217635-67-0 |
Source
|
Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.